ethyl 2-(4-hydroxy-2-methylphenoxy)acetate
Overview
Description
ethyl 2-(4-hydroxy-2-methylphenoxy)acetate is an organic compound with the molecular formula C11H14O4 It is a derivative of phenol and is characterized by the presence of an ethyl ester group attached to the phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-hydroxy-2-methylphenoxy)acetate typically involves the esterification of 4-hydroxy-2-methylphenol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of ethyl (4-hydroxy-2-methylphenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-hydroxy-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy compounds depending on the nucleophile used.
Scientific Research Applications
ethyl 2-(4-hydroxy-2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethyl (4-hydroxy-2-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis to release the active phenol derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-methylphenoxy)acetate
- Ethyl (4-methoxyphenoxy)acetate
- Ethyl (4-hydroxyphenoxy)acetate
Uniqueness
ethyl 2-(4-hydroxy-2-methylphenoxy)acetate is unique due to the presence of both a hydroxyl and a methyl group on the phenoxy ring. This combination of functional groups imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the hydroxyl group enhances its ability to form hydrogen bonds, while the methyl group influences its hydrophobic interactions .
Properties
CAS No. |
403612-14-6 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 2-(4-hydroxy-2-methylphenoxy)acetate |
InChI |
InChI=1S/C11H14O4/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
RFSIKEBTOFOSPM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1)O)C |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)O)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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